N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(1-phenylethyl)oxalamide
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Overview
Description
N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(1-phenylethyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. Oxalamides are known for their diverse applications in medicinal chemistry and materials science due to their unique structural properties. This compound features a pyrrolidinone ring, a phenyl group, and an oxalamide moiety, which contribute to its potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(1-phenylethyl)oxalamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolidinone Ring: This can be achieved through the reaction of an appropriate amine with a ketone or aldehyde under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation or alkylation reaction.
Formation of the Oxalamide Moiety: The final step involves the reaction of the intermediate with oxalyl chloride or oxalic acid derivatives to form the oxalamide linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl or pyrrolidinone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases due to its structural similarity to bioactive molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(1-phenylethyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidinone ring and phenyl group may facilitate binding to specific sites, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(1-phenylethyl)acetamide
- N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(1-phenylethyl)urea
Uniqueness
N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(1-phenylethyl)oxalamide is unique due to its specific oxalamide linkage, which may confer distinct chemical and biological properties compared to similar compounds with different functional groups.
Properties
IUPAC Name |
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-(1-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-14-10-11-17(13-18(14)24-12-6-9-19(24)25)23-21(27)20(26)22-15(2)16-7-4-3-5-8-16/h3-5,7-8,10-11,13,15H,6,9,12H2,1-2H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUHUZZVQMSHOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NC(C)C2=CC=CC=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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